(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility and are used in a wide range of chemical reactions . They are often used as building blocks in the preparation of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves halogen-metal exchange reactions, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium catalyzed C-H or C-F borylation .
Molecular Structure Analysis
The molecular structure of a boronic acid typically consists of a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .
Chemical Reactions Analysis
Boronic acids are involved in many chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .
Scientific Research Applications
Fluorescent Molecule Applications
Boronic acid derivatives like (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid are biologically active fluorescent molecules. Their fluorescence quenching properties, particularly in different solvents, are important for sensor design. Studies like the one conducted by Melavanki et al. (2018) have demonstrated the usefulness of these compounds in understanding fluorescence mechanisms, which is vital for developing advanced sensors (Melavanki, 2018).
Chemical Synthesis and Cross-Coupling Reactions
These boronic acids play a crucial role in chemical synthesis. Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters. These compounds are significant for Suzuki cross-coupling reactions, which are pivotal in creating new pyridine libraries (Bouillon et al., 2003).
Catalysis in Organic Reactions
This compound derivatives have been employed as catalysts in organic reactions. Arnold et al. (2008) prepared derivatives of N,N-di-isopropylbenzylamine-2-boronic acid to act as catalysts for direct amide formation between carboxylic acids and amines (Arnold et al., 2008).
Radioligand Imaging
In the field of biomedical imaging, derivatives of this compound have been synthesized for use in positron emission tomography (PET) radioligand imaging. Gao et al. (2016) synthesized MK-1064, a compound derived from 5-(chloropyridin-3-yl)boronic acid, for imaging of orexin-2 receptor (Gao et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIJGYPRRJGNPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610791 | |
Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477598-24-6 | |
Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.